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molecular formula C13H8Cl2FN3O2 B8395616 Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- CAS No. 79489-52-4

Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro-

Cat. No. B8395616
M. Wt: 328.12 g/mol
InChI Key: DLAVTMVCKCOPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)NC(=O)c1c(F)cccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl-:9].[Cl:10][c:11]1[c:12]([C:13](=[O:14])[NH:15][C:16](=[O:17])[OH:18])[c:19]([F:23])[cH:20][cH:21][cH:22]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[n:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:16]([NH:15][C:13]([c:12]2[c:11]([Cl:10])[cH:22][cH:21][cH:20][c:19]2[F:23])=[O:14])=[O:17])[n:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cl-]
Name
O=C(O)NC(=O)c1c(F)cccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)NC(=O)c1c(F)cccc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(Cl)cn1

Outcomes

Product
Name
Type
product
Smiles
O=C(NC(=O)c1c(F)cccc1Cl)Nc1ccc(Cl)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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